(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine
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Overview
Description
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with pyridine-4-carboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine
- (5-Propyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine
- (5-Butyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine
Uniqueness
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position of the oxadiazole ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
(5-ethyl-1,2,4-oxadiazol-3-yl)-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C10H12N4O/c1-2-8-13-10(14-15-8)9(11)7-3-5-12-6-4-7/h3-6,9H,2,11H2,1H3 |
InChI Key |
BDBGBJOICMNOLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C(C2=CC=NC=C2)N |
Origin of Product |
United States |
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